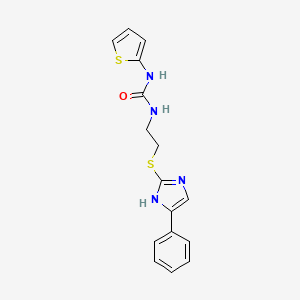

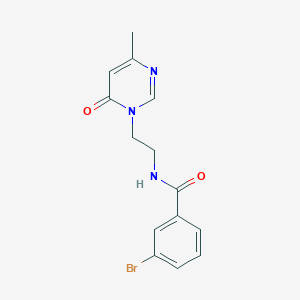

![molecular formula C13H15ClN2OS B2562586 7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1251611-77-4](/img/structure/B2562586.png)

7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is a benzothiazole derivative . Benzothiazole derivatives have been found to have various biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” includes a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .科学的研究の応用

Antioxidant Applications

The thiazole core of the compound contributes to its potential as an antioxidant . Thiazoles have been studied for their ability to scavenge free radicals and protect against oxidative stress . This property is crucial in the development of treatments for diseases where oxidative damage is a key factor, such as neurodegenerative disorders.

Analgesic and Anti-inflammatory Applications

Due to the structural similarity with known analgesic and anti-inflammatory thiazole derivatives, this compound may serve as a lead structure for developing new pain relief medications. It could potentially inhibit the synthesis of pro-inflammatory cytokines .

Antimicrobial and Antifungal Applications

Thiazole derivatives, including the one , have shown antimicrobial and antifungal activities. They can be used to develop new drugs to combat resistant strains of bacteria and fungi, addressing a growing concern in public health .

Antiviral Applications

The compound’s potential for antiviral activity, particularly against HIV, is supported by the presence of the thiazole ring. Thiazole derivatives have been effective in inhibiting the replication of HIV, suggesting a promising area for further research .

Antitumor and Cytotoxic Applications

Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic effects. This compound could be investigated for its efficacy against various cancer cell lines, with the potential to contribute to cancer therapy .

Neuroprotective Applications

The neuroprotective potential of thiazole derivatives makes them candidates for treating neurological conditions. They may play a role in synthesizing neurotransmitters or protecting neural tissue from damage .

Antithrombotic and Cardiovascular Applications

Thiazole compounds have been associated with antithrombotic activity, which could be beneficial in preventing blood clots. This property, along with potential antihypertensive effects, opens avenues for cardiovascular drug development .

Agricultural Applications

Lastly, the thiazole ring is a common structure in agrochemicals such as fungicides and biocides. The compound could be modified to enhance its efficacy and specificity in protecting crops from pests and diseases .

将来の方向性

The future directions for research on “7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” and similar compounds could include further exploration of their biological activities, optimization of their synthesis processes, and investigation of their potential applications in medical and pharmaceutical fields .

特性

IUPAC Name |

7-chloro-4-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS/c1-8-4-5-10(14)12-11(8)16-13(18-12)15-7-9-3-2-6-17-9/h4-5,9H,2-3,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADLHSXDNCFEIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

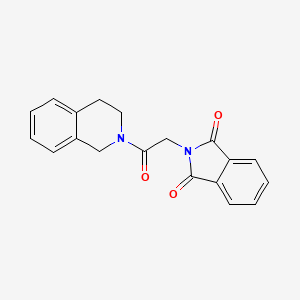

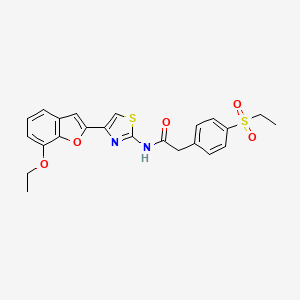

![[3-(3,4-Dimethylphenyl)-1-phenylpyrazol-4-yl]methyl 4-formylbenzoate](/img/structure/B2562507.png)

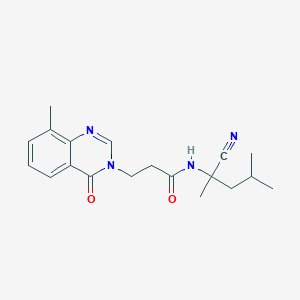

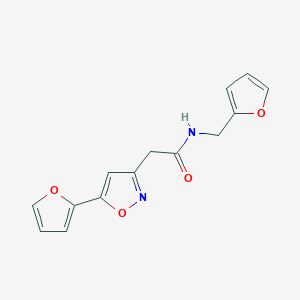

![2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2562510.png)

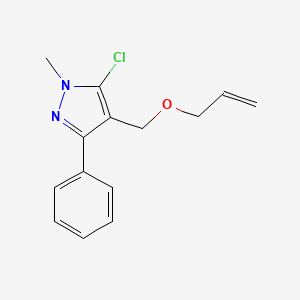

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562517.png)

![5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2562520.png)

![3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B2562521.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2562523.png)

![1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2562525.png)